molecular formula C5H7N3O2S B154221 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole CAS No. 1615-41-4

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole

Cat. No.: B154221
CAS No.: 1615-41-4
M. Wt: 173.2 g/mol
InChI Key: ZQLIPHIEXOWXGX-UHFFFAOYSA-N
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Description

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole is a heterocyclic compound with a unique structure that includes a nitro group, a methylthio group, and a methyl group attached to an imidazole ring

Preparation Methods

The synthesis of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole typically involves the nitration of 1-Methyl-2-(methylthio)-1H-imidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular DNA and proteins, leading to antimicrobial and anticancer effects. The methylthio group can also interact with thiol-containing enzymes, inhibiting their activity and contributing to the compound’s biological effects .

Comparison with Similar Compounds

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole can be compared with other nitroimidazole derivatives such as metronidazole and tinidazole. While these compounds share similar structural features and antimicrobial properties, this compound is unique due to its additional methylthio group, which may confer distinct chemical reactivity and biological activity. Similar compounds include:

Properties

IUPAC Name

1-methyl-2-methylsulfanyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-7-4(8(9)10)3-6-5(7)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLIPHIEXOWXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878796
Record name IMIDAZOL,1-METHYL-2-METHYLTHIO-5-NITRO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1615-41-4
Record name Sulfuridazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMIDAZOL,1-METHYL-2-METHYLTHIO-5-NITRO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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